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molecular formula C9H8N2O2S B021535 Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 111042-89-8

Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B021535
M. Wt: 208.24 g/mol
InChI Key: STCNNBXPNILVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732477B2

Procedure details

The synthesis is carried out according to the general procedure; for work-up, the resulting precipitate is filtered off with suction and washed twice with water and three times with ethyl acetate. The organic phase of the resulting filtrate is separated off, dried and concentrated. Using 0.22 g (1.07 mmol) of methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and 0.24 g (3.41 mmol) of sodium nitrite, 84 mg (41% of theory) of the desired product are obtained.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[C:11]([O:13][CH3:14])=[O:12].N([O-])=O.[Na+]>>[S:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[CH:2]=[C:3]1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
NC1=C(SC2=NC=CC=C21)C(=O)OC
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
for work-up, the resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
washed twice with water and three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase of the resulting filtrate is separated off
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=2C1=NC=CC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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